molecular formula C19H24N2O3S B2475907 2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 588715-65-5

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No. B2475907
CAS RN: 588715-65-5
M. Wt: 360.47
InChI Key: RPJPOXDHSOFGDV-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the use of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial and Antimycobacterial Properties

  • A study by Talupur et al. (2021) explored the synthesis of thiophene-2-carboxamides with antimicrobial evaluation and docking studies. This research indicates the potential of thiophene derivatives in antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).
  • Nallangi et al. (2014) developed antimycobacterial hexahydrocycloocta[b]thiophene-3-carboxamides, demonstrating their effectiveness against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).

Antioxidant and Anti-Inflammatory Applications

  • Kumar, Anupama, and Khan (2008) reported on the antioxidant and anti-inflammatory activities of acid chloride derivatives of thiophene carboxamides, indicating potential therapeutic uses in these areas (Kumar, Anupama, & Khan, 2008).

Synthesis and Characterization Studies

  • The synthesis and crystal structure of similar thiophene derivatives have been explored in studies like those by Prabhuswamy et al. (2016), which contribute to understanding the chemical properties and potential applications of these compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Allosteric Modulation and Radiosensitization

Mechanism of Action

Thiophene derivatives have been proven to be effective drugs in the present disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch .

properties

IUPAC Name

2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-23-12-9-10-15(24-2)14(11-12)21-19(22)17-13-7-5-3-4-6-8-16(13)25-18(17)20/h9-11H,3-8,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJPOXDHSOFGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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